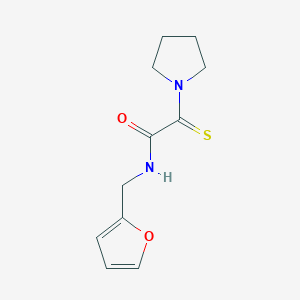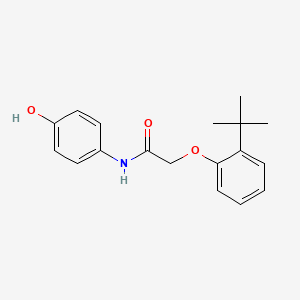![molecular formula C19H21NO3 B4201922 methyl 2-methyl-3-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B4201922.png)
methyl 2-methyl-3-[(2-phenylbutanoyl)amino]benzoate
描述
Methyl 2-methyl-3-[(2-phenylbutanoyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a methyl group, and a phenylbutanoyl amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-[(2-phenylbutanoyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of methyl 2-methyl-3-aminobenzoate with 2-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 2-methyl-3-[(2-phenylbutanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or to reduce other functional groups within the molecule.
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
Methyl 2-methyl-3-[(2-phenylbutanoyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which methyl 2-methyl-3-[(2-phenylbutanoyl)amino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Methyl 2-amino-3-methylbenzoate: A related compound with similar structural features but lacking the phenylbutanoyl group.
Methyl 2-methyl-3-nitrobenzoate: Another similar compound with a nitro group instead of the amide group.
Uniqueness
Methyl 2-methyl-3-[(2-phenylbutanoyl)amino]benzoate is unique due to the presence of both the phenylbutanoyl amide and the benzoate ester in its structure
属性
IUPAC Name |
methyl 2-methyl-3-(2-phenylbutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-15(14-9-6-5-7-10-14)18(21)20-17-12-8-11-16(13(17)2)19(22)23-3/h5-12,15H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHWBUAOQSMMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{2-[(4-chlorophenyl)thio]acetyl}-2-furohydrazide](/img/structure/B4201841.png)

![N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE](/img/structure/B4201852.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4201865.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B4201881.png)
![(3-ethoxypropyl){4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine hydrochloride](/img/structure/B4201884.png)
![N-(4-acetylphenyl)-2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4201886.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4201887.png)
![6-methyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4201903.png)
![4-{2-[1,3-dioxo-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-dihydro-2H-isoindol-2-yl]ethyl}benzenesulfonamide](/img/structure/B4201909.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide](/img/structure/B4201912.png)


![N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B4201933.png)
